molecular formula C8H8Cl2FNO B1376468 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride CAS No. 1117843-10-3

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B1376468
CAS No.: 1117843-10-3
M. Wt: 224.06 g/mol
InChI Key: NKHIFVNTJPCIDE-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C8H8Cl2FNO . It’s a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClFNO.ClH/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-3H,4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight is 224.06 .

Scientific Research Applications

Metabolism and Identification

  • In vivo Metabolism Studies

    A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified several metabolites, suggesting multiple metabolic pathways, which can be insightful for similar compounds like 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride (Kanamori et al., 2002).

  • Identification and Synthesis

    Research on 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a similar compound, involved test purchase, identification, and synthesis, which can provide methodologies applicable to the study of this compound (Power et al., 2015).

Synthesis and Chemical Properties

  • Chemical Synthesis Approaches

    Synthesis methods and characterization of various fluorine and chloro compounds, including 2-amino-3-fluorobenzoic acid and 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, offer insights into the synthesis process of similar compounds like this compound (Kollmar et al., 2003).

  • Synthetic Pathways and Potential Applications

    Studies on various synthetic pathways for halogenated compounds, such as the synthesis of anticancer compounds and fluorine-substituted molecules, provide a framework for understanding the synthesis and potential applications of this compound (Liu Ying-xiang, 2007).

Structural Analysis

  • Crystallography and Molecular Structure

    Research on the crystal structures of related compounds can inform the understanding of the molecular structure of this compound. For instance, studies on fluorinated small molecules like ortho-fluorophenylglycine reveal important details about molecular interactions and structure (Burns & Hagaman, 1993).

  • Quantum Chemical Studies

    Quantum chemical and molecular dynamics simulations, as performed on derivatives of 1,2,4-triazoles and other fluorinated compounds, offer insights into the chemical properties and interactions of this compound (Kaya et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the hazard statements include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

2-amino-1-(4-chloro-2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIFVNTJPCIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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